![molecular formula C17H15BrN4OS B2496976 6-(4-Methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-Hydrobromid CAS No. 1179452-75-5](/img/structure/B2496976.png)
6-(4-Methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-Hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C17H15BrN4OS and its molecular weight is 403.3. The purity is usually 95%.
BenchChem offers high-quality 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have highlighted the antitumor potential of 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide.
Case Study: National Cancer Institute Screening
A comprehensive study conducted at the National Cancer Institute assessed the anticancer activity of this compound against 60 different cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. The methodology involved:
- In Vitro Testing : Utilization of the sulforhodamine B assay to evaluate mitotic activity.
- Results : The compound demonstrated significant antineoplastic activity across multiple cell lines. Notably, modifications to the compound's structure (e.g., substituting the 3-H with ethyl or pentyl groups) enhanced its efficacy against MDA-MB-468 breast cancer cells .
Antifungal Activity
In addition to its anticancer properties, this compound has shown promising antifungal activity.
Case Study: Antifungal Screening
A series of derivatives based on 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and tested against various fungal strains including:
- Candida albicans
- Candida glabrata
- Candida tropicalis
The antifungal properties were evaluated through standard susceptibility testing protocols. Results indicated that certain derivatives exhibited potent antifungal activity against these strains .
Synthesis and Characterization
The synthesis of 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide involves a multi-step reaction:
- Formation of Triazole Derivatives : The initial step includes reacting substituted benzoic acid with thiocarbohydrazide.
- Final Compound Formation : The subsequent treatment with substituted acetophenone yields the desired triazolothiadiazine derivatives.
Characterization techniques such as IR spectroscopy and NMR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Biologische Aktivität
The compound 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and antifungal research. This article provides a comprehensive overview of its synthesis, biological activities, and potential therapeutic applications.
Synthesis of the Compound
The synthesis of 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide typically involves a two-step reaction process:
- Formation of Triazole Derivatives : The initial step includes the reaction of substituted benzoic acid with thiocarbohydrazide to yield 4-amino-3-(substituted phenyl)-5-mercapto-1,2,4-triazole derivatives.
- Synthesis of Thiadiazine Derivatives : These intermediates are then treated with substituted acetophenones to produce the desired triazolo-thiadiazine derivatives. Characterization is conducted using techniques such as IR spectroscopy and NMR analysis .
Anticancer Activity
The compound has shown significant antitumor activity across various cancer cell lines. Studies conducted at the National Cancer Institute evaluated its effects on 60 different cancer cell lines, including leukemia and breast cancer cells. The results indicated that derivatives of this compound exhibit notable cytotoxic effects against multiple cancer types:
- Cell Lines Tested : MDA-MB-468 (breast cancer), A549 (lung cancer), and several others.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through caspase activation and disruption of microtubule formation .
Antifungal Activity
In addition to its anticancer properties, 6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide has demonstrated antifungal activity against various strains of Candida:
- Strains Tested : Candida albicans and Candida glabrata were among those evaluated.
- Efficacy : The compound exhibited significant antifungal properties, suggesting its potential as a therapeutic agent for fungal infections .
Table 1: Summary of Biological Activities
Notable Case Studies
- Antitumor Study : A study involving the evaluation of this compound on breast cancer cell lines revealed that modifications to its structure could enhance its anticancer efficacy. For example, substituting certain groups increased activity against MDA-MB-468 cells significantly .
- Antifungal Evaluation : In vitro testing against Candida species demonstrated that the compound could inhibit growth effectively at low concentrations. This suggests a promising avenue for developing antifungal therapies .
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS.BrH/c1-22-14-9-7-12(8-10-14)15-11-23-17-19-18-16(21(17)20-15)13-5-3-2-4-6-13;/h2-10H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHPBVDMYCMMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)C4=CC=CC=C4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.